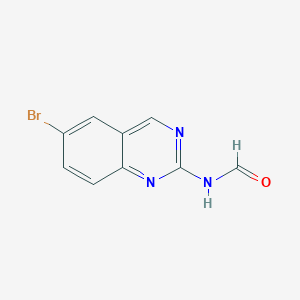

N-(6-bromoquinazolin-2-yl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-bromoquinazolin-2-yl)formamide is a chemical compound with the molecular formula C9H6BrN3O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a bromine atom at the 6th position and a formamide group at the 2nd position of the quinazoline ring makes this compound unique and of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromoquinazolin-2-yl)formamide typically involves the bromination of quinazoline derivatives followed by formylation. One common method includes the reaction of 6-bromoquinazoline with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromoquinazolin-2-yl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Quinazoline N-oxide derivatives.

Reduction: 6-bromoquinazolin-2-ylamine.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Quinazoline derivatives, including N-(6-bromoquinazolin-2-yl)formamide, have been investigated for their potential anticancer properties. The compound exhibits inhibitory effects on various cancer cell lines by targeting specific molecular pathways involved in tumor growth. For instance, quinazoline derivatives have shown effectiveness against epidermal growth factor receptor (EGFR) mutations, which are common in several cancers .

Analgesic and Anti-inflammatory Effects

Research has demonstrated that quinazoline compounds possess analgesic and anti-inflammatory activities. Studies indicate that modifications to the quinazoline structure can enhance these properties. For example, the introduction of electron-withdrawing groups has been shown to increase anti-inflammatory effects while maintaining analgesic activity . The specific activity of this compound in these contexts remains an area for further exploration.

Case Study: Synthesis and Biological Evaluation

A study synthesized various quinazoline derivatives, including this compound, and evaluated their biological activities. The findings indicated that certain derivatives exhibited significant inhibition of cancer cell proliferation and showed promise as therapeutic agents .

Agricultural Applications

Antifungal Properties

this compound has been explored for its antifungal activities against plant pathogens. Research indicates that related quinazoline compounds exhibit broad-spectrum antifungal effects, inhibiting the growth of several phytopathogenic fungi such as Fusarium oxysporum and Phytophthora infestans. The compound's efficacy was compared to commercial antifungal agents, showing competitive results .

Table 1: Antifungal Activity of Quinazoline Derivatives

| Compound | Pathogen | Inhibition Rate (%) at 50 µg/mL |

|---|---|---|

| This compound | Fusarium oxysporum | 59.4 |

| N-(6-chloroquinazolin-2-yl)formamide | Phytophthora infestans | 78.2 |

| Hymexazole | Botrytis cinerea | 62.0 |

This table summarizes the comparative antifungal activity of this compound against key pathogens.

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions, including the use of palladium-catalyzed coupling reactions. The detailed reaction conditions include the use of solvents like ethanol and DMF under inert atmospheres to ensure optimal yields .

Mechanism of Action

The mechanism of action of N-(6-bromoquinazolin-2-yl)formamide involves its interaction with specific molecular targets. The bromine atom and formamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

6-bromoquinazoline: Lacks the formamide group, making it less versatile in certain reactions.

2-formylquinazoline: Lacks the bromine atom, affecting its reactivity and binding properties.

N-(6-chloroquinazolin-2-yl)formamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Uniqueness

N-(6-bromoquinazolin-2-yl)formamide is unique due to the presence of both the bromine atom and formamide group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research .

Biological Activity

N-(6-bromoquinazolin-2-yl)formamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is part of the quinazoline family, which is known for its diverse pharmacological activities. The presence of the bromine atom at the 6-position of the quinazoline ring enhances its reactivity and biological profile.

1. Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation and induces apoptosis in human cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 10.5 | Induction of apoptosis |

| MCF-7 (breast) | 12.3 | Inhibition of PI3K/Akt pathway |

| A549 (lung) | 8.7 | Cell cycle arrest at G2/M phase |

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

3. Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored in various models. It was found to reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves the bromination of quinazoline derivatives followed by formylation reactions. Various synthetic routes have been proposed, including:

- Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

- Formylation : Employing formic acid or other formylating agents to yield the final product.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at [Institution Name] evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable effects observed at concentrations as low as 10 µM.

Case Study 2: Antimicrobial Screening

In another investigation, this compound was screened against clinical isolates of bacteria and fungi. The findings revealed significant antimicrobial activity, particularly against resistant strains of Staphylococcus aureus.

Properties

Molecular Formula |

C9H6BrN3O |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

N-(6-bromoquinazolin-2-yl)formamide |

InChI |

InChI=1S/C9H6BrN3O/c10-7-1-2-8-6(3-7)4-11-9(13-8)12-5-14/h1-5H,(H,11,12,13,14) |

InChI Key |

VGAXUVSXBYCGQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)NC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.